Cas no 2229588-36-5 (tert-butyl N-{4-2-(1-aminocyclopropyl)propan-2-yl-3-hydroxyphenyl}carbamate)

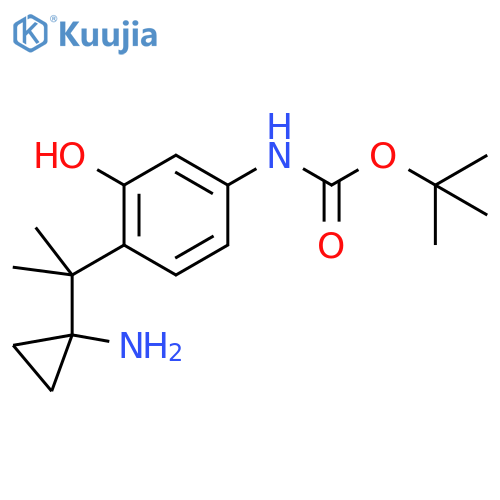

2229588-36-5 structure

商品名:tert-butyl N-{4-2-(1-aminocyclopropyl)propan-2-yl-3-hydroxyphenyl}carbamate

tert-butyl N-{4-2-(1-aminocyclopropyl)propan-2-yl-3-hydroxyphenyl}carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-{4-2-(1-aminocyclopropyl)propan-2-yl-3-hydroxyphenyl}carbamate

- EN300-1904043

- tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-3-hydroxyphenyl}carbamate

- 2229588-36-5

-

- インチ: 1S/C17H26N2O3/c1-15(2,3)22-14(21)19-11-6-7-12(13(20)10-11)16(4,5)17(18)8-9-17/h6-7,10,20H,8-9,18H2,1-5H3,(H,19,21)

- InChIKey: DOWPHUFJFDOSBT-UHFFFAOYSA-N

- ほほえんだ: OC1C=C(C=CC=1C(C)(C)C1(CC1)N)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 306.19434270g/mol

- どういたいしつりょう: 306.19434270g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 424

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

tert-butyl N-{4-2-(1-aminocyclopropyl)propan-2-yl-3-hydroxyphenyl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1904043-10.0g |

tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-3-hydroxyphenyl}carbamate |

2229588-36-5 | 10g |

$7004.0 | 2023-05-23 | ||

| Enamine | EN300-1904043-0.1g |

tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-3-hydroxyphenyl}carbamate |

2229588-36-5 | 0.1g |

$1433.0 | 2023-09-18 | ||

| Enamine | EN300-1904043-5.0g |

tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-3-hydroxyphenyl}carbamate |

2229588-36-5 | 5g |

$4722.0 | 2023-05-23 | ||

| Enamine | EN300-1904043-0.05g |

tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-3-hydroxyphenyl}carbamate |

2229588-36-5 | 0.05g |

$1368.0 | 2023-09-18 | ||

| Enamine | EN300-1904043-0.5g |

tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-3-hydroxyphenyl}carbamate |

2229588-36-5 | 0.5g |

$1563.0 | 2023-09-18 | ||

| Enamine | EN300-1904043-5g |

tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-3-hydroxyphenyl}carbamate |

2229588-36-5 | 5g |

$4722.0 | 2023-09-18 | ||

| Enamine | EN300-1904043-0.25g |

tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-3-hydroxyphenyl}carbamate |

2229588-36-5 | 0.25g |

$1498.0 | 2023-09-18 | ||

| Enamine | EN300-1904043-1.0g |

tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-3-hydroxyphenyl}carbamate |

2229588-36-5 | 1g |

$1629.0 | 2023-05-23 | ||

| Enamine | EN300-1904043-2.5g |

tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-3-hydroxyphenyl}carbamate |

2229588-36-5 | 2.5g |

$3191.0 | 2023-09-18 | ||

| Enamine | EN300-1904043-1g |

tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-3-hydroxyphenyl}carbamate |

2229588-36-5 | 1g |

$1629.0 | 2023-09-18 |

tert-butyl N-{4-2-(1-aminocyclopropyl)propan-2-yl-3-hydroxyphenyl}carbamate 関連文献

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

2229588-36-5 (tert-butyl N-{4-2-(1-aminocyclopropyl)propan-2-yl-3-hydroxyphenyl}carbamate) 関連製品

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量